

# Enhancing the bioavailability of Tenoxicam through novel formulations

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Enhancing Tenoxicam Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the bioavailability of **Tenoxicam** through novel formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

## Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of **Tenoxicam** delivery systems.

#### **Nanocrystal Formulations**

Question: My **Tenoxicam** nanocrystals are aggregating after production. How can I prevent this?

Answer: Aggregation of nanocrystals is a common issue stemming from their high surface energy. Here are several troubleshooting steps:



- Stabilizer Screening: The choice and concentration of a stabilizing agent are critical. You may need to screen a variety of stabilizers. For **Tenoxicam** nanocrystals, Cremophor-EL has been shown to be effective.
- Optimize Drug-to-Stabilizer Ratio: An inadequate amount of stabilizer will fail to prevent aggregation. Experiment with different ratios of **Tenoxicam** to your chosen stabilizer. A ratio of 10:6 (**Tenoxicam**:Cremophor-EL) has been successfully used.[1]
- Zeta Potential Analysis: Measure the zeta potential of your nanocrystal suspension. A higher absolute value (typically > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability. If the zeta potential is low, consider using a stabilizer that imparts a greater surface charge.

Question: The particle size of my **Tenoxicam** nanocrystals is too large or shows a wide distribution (high Polydispersity Index - PDI). What can I do?

Answer: To achieve a smaller and more uniform particle size, consider the following:

- Fabrication Method: The preparation technique significantly impacts particle size. Both acid-base neutralization and antisolvent nanoprecipitation have been successfully used for
   Tenoxicam nanocrystals.[1] Review and optimize the parameters of your chosen method.
- Stirring/Homogenization Speed: Inadequate energy input during precipitation can lead to larger particles. Ensure vigorous and continuous stirring or homogenization throughout the process.
- Rate of Addition: The rate at which the drug solution is added to the antisolvent (or vice versa) can influence the nucleation and growth of crystals. A rapid addition under high agitation is generally preferred to promote the formation of smaller nuclei.

#### **Solid Dispersion Formulations**

Question: The dissolution rate of my **Tenoxicam** solid dispersion is not significantly improved compared to the pure drug. What could be the problem?

Answer: Several factors can contribute to a lack of dissolution enhancement:



- Polymer Selection: The choice of carrier polymer is crucial. Hydrophilic polymers like PVP K30, β-cyclodextrin, and superdisintegrants such as Explotab (sodium starch glycolate) and Croscarmellose Sodium have been shown to improve **Tenoxicam**'s dissolution.[2][3] If one polymer is not effective, consider trying another or a combination.
- Drug-to-Polymer Ratio: The ratio of **Tenoxicam** to the polymer can impact the formulation's effectiveness. A 1:1 ratio of **Tenoxicam** to Explotab has demonstrated a significant increase in dissolution.[2]
- Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, freeze-drying) can affect the physical form of the drug within the polymer matrix.
   [4][5] Ensure the drug is amorphously dispersed, which can be confirmed by techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
- Incomplete Solvent Removal: Residual solvent in formulations prepared by the solvent evaporation method can lead to recrystallization of the drug over time, reducing the dissolution rate. Ensure complete solvent removal during the drying process.

Question: How can I be sure that **Tenoxicam** is not degrading during the solid dispersion preparation process?

Answer: To check for degradation, you can perform the following:

- HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC)
  method is the most reliable way to detect degradation products. Compare the
  chromatograms of your solid dispersion to a standard of pure **Tenoxicam**. The absence of
  new peaks suggests no degradation.[2]
- FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify any changes in the chemical structure of **Tenoxicam**. Compare the spectrum of the solid dispersion with those of the pure drug and polymer to look for the disappearance of characteristic drug peaks or the appearance of new ones.[2]

### **Lipid-Based Formulations (Nanostructured Lipid Carriers - NLCs)**

Question: The entrapment efficiency of **Tenoxicam** in my NLCs is low. How can I improve it?



Answer: Low entrapment efficiency (EE) can be addressed by:

- Lipid Selection: The solubility of **Tenoxicam** in the solid and liquid lipids used is a key factor.
   Screen different lipids to find a combination that provides good solubility for the drug.
- Surfactant Concentration: The type and concentration of the surfactant can influence the encapsulation of the drug. Optimize the surfactant concentration to ensure the formation of stable nanoparticles that can effectively entrap the drug.
- Homogenization and Ultrasonication: The energy input during the preparation process is critical. High-shear homogenization followed by ultrasonication is a common method.[6][7] Optimizing the time and power of these steps can lead to better drug entrapment.

Question: My **Tenoxicam**-loaded NLCs are showing instability during storage. What are the likely causes?

Answer: Instability in NLCs can manifest as particle aggregation, drug leakage, or changes in particle size. To mitigate this:

- Zeta Potential: As with nanocrystals, a sufficiently high zeta potential is important for the stability of the colloidal dispersion.
- Storage Temperature: Store the NLC dispersion at an appropriate temperature (often refrigerated) to minimize lipid crystallization changes and drug expulsion.
- Protective Agents: Consider adding cryoprotectants or lyoprotectants if you plan to freezedry the NLCs for long-term storage.

#### **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on novel **Tenoxicam** formulations.

Table 1: Solubility Enhancement of **Tenoxicam** in Various Formulations



| Formulation Type          | Key Components                                             | Solubility<br>Enhancement                         | Reference |
|---------------------------|------------------------------------------------------------|---------------------------------------------------|-----------|
| Cosolvent System          | DMSO/Polyethoxylate<br>d Castor Oil/Ethanol<br>(5:4:1 v/v) | 20.73 mg/mL                                       | [8][9]    |
| Solid Dispersion          | Tenoxicam:Explotab (1:1)                                   | 96.5% drug release in<br>20 min                   | [2]       |
| Spherical<br>Agglomerates | Tenoxicam with PEG<br>4000                                 | 0.287 mg/mL (vs.<br>0.021 mg/mL for pure<br>drug) | [10][11]  |

Table 2: Physicochemical Characteristics of **Tenoxicam** Nanoparticle Formulations

| Formulati<br>on Type          | Polymer <i>l</i><br>Lipid | Particle<br>Size (nm) | Polydispe<br>rsity<br>Index<br>(PDI) | Entrapme<br>nt<br>Efficiency<br>(%) | Zeta<br>Potential<br>(mV) | Referenc<br>e |
|-------------------------------|---------------------------|-----------------------|--------------------------------------|-------------------------------------|---------------------------|---------------|
| Nanocrysta<br>Is              | Cremophor<br>-EL          | 884 ± 12              | 0.289 ±<br>0.013                     | N/A                                 | N/A                       | [1][12]       |
| Chitosan<br>Nanoparticl<br>es | Chitosan/T<br>PP          | 178.3                 | N/A                                  | 99.1 -<br>99.8%                     | +35.5                     | [13]          |
| NLCs                          | N/A                       | 679.4 ± 51.3          | ~0.02                                | 92.36%                              | -4.24                     | [7]           |
| SLNs                          | N/A                       | 58.1 ± 3.1            | N/A                                  | 69.6 ±<br>2.6%                      | N/A                       | [14]          |

Table 3: Pharmacokinetic Parameters of **Tenoxicam** Formulations



| Formulation            | Administrat<br>ion Route  | Cmax<br>(µg/mL) | Tmax (h)  | Relative<br>Bioavailabil<br>ity (Frel) | Reference |
|------------------------|---------------------------|-----------------|-----------|----------------------------------------|-----------|
| Cosolvent<br>System    | Intramuscular<br>(rabbit) | 2.85            | 1.08      | 0.89                                   | [8]       |
| Commercial<br>Tablet   | Oral (human)              | 2.7             | 1.04      | N/A                                    | [8]       |
| Commercial<br>Tablet   | Oral (human)              | 2.8 ± 0.55      | 0.5 - 4.0 | N/A                                    | [15]      |
| Effervescent<br>Tablet | Oral (human)              | 2.7 ± 0.41      | 0.5 - 3.0 | 96%                                    | [15]      |

### **Experimental Protocols**

### Preparation of Tenoxicam Nanocrystals by Antisolvent Nanoprecipitation[1]

- Solvent Phase: Dissolve **Tenoxicam** in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
- Antisolvent Phase: Prepare an aqueous solution containing a stabilizing agent (e.g., Cremophor-EL).
- Precipitation: Under vigorous stirring, inject the **Tenoxicam** solution into the antisolvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanocrystals.
- Stabilization: Continue stirring for a defined period to allow the stabilizer to adsorb onto the surface of the nanocrystals.
- Purification/Solvent Removal: Remove the organic solvent and excess stabilizer, typically through dialysis or centrifugation followed by resuspension.

## Preparation of Tenoxicam Solid Dispersion by Solvent Evaporation[2][4]



- Solution Preparation: Dissolve both **Tenoxicam** and the chosen carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol).
- Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to prevent drug degradation.
- Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
- Size Reduction: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

#### **HPLC Method for Tenoxicam Quantification in Plasma[2]**

- Column: C18 column (e.g., 3.9 x 150 mm, 5 μm packing).[8]
- Mobile Phase: A mixture of 0.02 M sodium acetate, acetonitrile, and methanol (e.g., in a 7:2.5:0.5 v/v/v ratio).[2]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 375 nm.[2]
- Linear Range: The method should be validated for a linear range relevant to the expected plasma concentrations (e.g., 1-16 μg/mL).[2]

#### **Visualizations**

#### **Tenoxicam's Mechanism of Action**

The primary anti-inflammatory, analgesic, and antipyretic effects of **Tenoxicam** are achieved through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18][19] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[16][17][18]





Click to download full resolution via product page

Caption: Mechanism of action of **Tenoxicam** via COX enzyme inhibition.

### **Experimental Workflow for Nanocrystal Formulation and Characterization**

This workflow outlines the key steps from the preparation of **Tenoxicam** nanocrystals to their final characterization.





Click to download full resolution via product page

Caption: Workflow for **Tenoxicam** nanocrystal formulation and characterization.



### Logical Relationship for Improving Solid Dispersion Performance

This diagram illustrates the logical steps to troubleshoot and improve the performance of **Tenoxicam** solid dispersions.



Click to download full resolution via product page

Caption: Troubleshooting logic for **Tenoxicam** solid dispersion performance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. impactfactor.org [impactfactor.org]
- 2. Enhancement of the dissolution profile of Tenoxicam by a solid dispersion technique and its analytical evaluation using HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FORMULATION AND EVALUATION OF SOLID DISPERSION INCORPORATED FAST DISINTEGRATING TABLETS OF TENOXICAM USING DESIGN OF EXPERIMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. Solid Dispersion of Tenoxicam HPMC by Freeze-Drying: Solid State Properties,
   Dissolution Study, and Analgesic Activity in Mice | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

#### Troubleshooting & Optimization





- 6. Effect of nanostructured lipid carriers on transdermal delivery of tenoxicam in irradiated rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of nanostructured lipid carriers on transdermal delivery of tenoxicam in irradiated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Enhancing tenoxicam dissolution and anti-inflammatory effects. [wisdomlib.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. [PDF] Solubility Enhancement of Class II Drug Tenoxicam Utilizing Nanocrystallization Technique Development, and Characterization | Semantic Scholar [semanticscholar.org]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Development of a nanogel formulation for transdermal delivery of tenoxicam: a pharmacokinetic-pharmacodynamic modeling approach for quantitative prediction of skin absorption PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relative bioavailability of oral dosage forms of tenoxicam PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Tenoxicam | C13H11N3O4S2 | CID 54677971 PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Tenoxicam Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Enhancing the bioavailability of Tenoxicam through novel formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611289#enhancing-the-bioavailability-of-tenoxicam-through-novel-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com